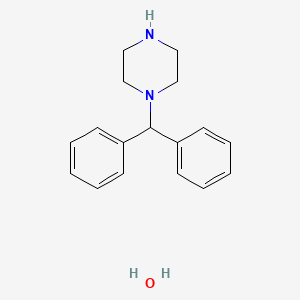

1-Benzhydrylpiperazine hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzhydrylpiperazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSDFUFIRZBPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-Benzhydrylpiperazine hydrate

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzhydrylpiperazine Hydrate

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies to support robust scientific investigation and application.

Introduction: The Significance of a Core Moiety

1-Benzhydrylpiperazine is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular scaffold is central to the structure of well-known antihistamines, such as cyclizine and cinnarizine, which are used to treat motion sickness and vertigo.[3] The compound itself is also investigated as a human metabolite of cinnarizine.[4] Furthermore, the benzhydrylpiperazine core is actively explored in the design of novel therapeutic agents, including dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitors with anti-inflammatory and anti-cancer properties.[5][6]

Understanding the fundamental physicochemical properties of its hydrate form is paramount for any researcher working with this compound. These characteristics—including solubility, pKa, melting point, and stability—directly influence reaction kinetics, purification strategies, formulation design, bioavailability, and regulatory compliance. This guide explains the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

-

IUPAC Name: 1-(diphenylmethyl)piperazine

-

Common Synonyms: Benzhydrylpiperazine, Norcyclizine[3][4][7]

-

Molecular Formula: C₁₇H₂₀N₂ (Anhydrous) | C₁₇H₂₀N₂·H₂O (Hydrate)[1]

-

Molecular Weight: 252.35 g/mol (Anhydrous)[1][4] | 270.37 g/mol (Hydrate)

Caption: Standard workflow for NMR-based structural confirmation.

Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by measuring their characteristic vibrational frequencies. [9] Step-by-Step Protocol:

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic peaks:

-

N-H Stretch: A moderate peak around 3300 cm⁻¹ for the secondary amine in the piperazine ring.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Sharp peaks in the 1600-1450 cm⁻¹ region.

-

Causality: MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern, serving as a final confirmation of identity. [9] Step-by-Step Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS) for less volatile ones.

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization or ESI).

-

Mass Analysis: Scan a mass range to detect the molecular ion.

-

Data Analysis:

Determination of Fundamental Properties

Causality: Solubility is a critical parameter that dictates a drug's dissolution rate and bioavailability. The shake-flask method is the gold-standard technique for determining equilibrium solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the relevant solvent (e.g., water, buffer at a specific pH) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtered solution as needed and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Caption: Workflow for the shake-flask solubility determination method.

Causality: The pKa value defines the pH at which a molecule is 50% ionized. For a basic compound like 1-Benzhydrylpiperazine, the pKa dictates its charge state, which profoundly affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a direct and reliable method for its determination. [10] Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of deionized water, potentially with a co-solvent like methanol if solubility is low. [10]2. Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl), adding small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For a diprotic base like piperazine, two equivalence points and two pKa values may be observed.

Polymorphism and Hydrate Stability

The term "hydrate" indicates that water molecules are incorporated into the crystal lattice of the solid material. This is a form of pseudopolymorphism. Different crystalline forms, including anhydrous polymorphs and different hydrate states, can have distinct physical properties. [11] For a related derivative, three crystalline forms were identified: two anhydrous polymorphs and a dihydrate. [11]The dihydrate form was shown to lose approximately 9-10% of its initial weight upon heating between 50 °C and 115 °C, which corresponds to the theoretical loss of two water molecules. [11]This underscores the importance of characterizing the specific form of 1-Benzhydrylpiperazine being used.

Key Analytical Techniques:

-

Thermogravimetric Analysis (TGA): Measures weight loss upon heating to quantify water content.

-

Differential Scanning Calorimetry (DSC): Detects thermal events like dehydration (endotherm) and melting.

-

Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

Conclusion

This compound is a foundational building block in modern medicinal chemistry. A thorough understanding and precise measurement of its physicochemical properties are not merely academic exercises; they are prerequisites for efficient process development, rational drug design, and successful formulation. The data and protocols presented in this guide provide the necessary framework for researchers to confidently characterize this vital intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(1), 213-217. [Link]

-

Benzhydrylpiperazine | C17H20N2 | CID 70048. PubChem, NIH. [Link]

- Novel crystalline form of 1-benzhydryl-4-allylpiperazine dihydrochloride and method for the production thereof.

-

Naveen, S., et al. (2007). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Molecular Crystals and Liquid Crystals, 474(1), 67-76. [Link]

- Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

-

Saraf, P., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]

-

Vinaya, K., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative. Structural Chemistry, 19, 765–770. [Link]

-

Manufacturer of Benzhydryl piperazine CAS No 841-77-0. Amar Healthcare. [Link]

-

Diphenylmethylpiperazine. Wikipedia. [Link]

-

Benzhydryl piperazine. SpectraBase. [Link]

-

Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Sci-Hub. [Link]

-

Benzhydryl piperazine. NIST WebBook, National Institute of Standards and Technology. [Link]

-

El-Gendy, A. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 71(12), 1363-6. [Link]

-

Arslan, Z., et al. (2024). 1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements. Journal of Food Composition and Analysis, 135, 106682. [Link]

-

1-Benzhydryl-piperazine | Drug Information. PharmaCompass.com. [Link]

-

Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative. ResearchGate. [Link]

-

pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Semantic Scholar. [Link]

-

Marković, J., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Crystal and Molecular Structure Studies of a Novel 1-Benzhydryl-piperazine Derivative. ResearchGate. [Link]

-

Manufacturer supply 1-BENZHYDRYLPIPERAZINE. UCHEM. [Link]

-

This compound Suppliers, Manufacturers & Traders. Chemsrc. [Link]

-

¹H-and ¹³C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

Sources

- 1. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]

- 2. Manufacturer of Benzhydryl piperazine CAS No 841-77-0 [amarhealthcare.in]

- 3. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzhydryl piperazine [webbook.nist.gov]

- 8. 1-BENZHYDRYLPIPERAZINE CAS#: 841-77-0 [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Benzhydrylpiperazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylpiperazine (BHP), a core scaffold in medicinal chemistry, is the parent structure for numerous clinically significant drugs, including antihistamines like cyclizine and cinnarizine.[1][2][3] While often viewed as a synthetic intermediate, BHP itself possesses intrinsic pharmacological activity.[4][5][6] Recent in silico studies and its structural similarity to known psychoactive agents suggest a mechanism of action centered on the modulation of key G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[7] Molecular docking studies indicate a notable binding affinity for dopamine and serotonin receptors, suggesting potential psychoactive effects.[7] This guide synthesizes the current understanding of 1-Benzhydrylpiperazine's mechanism of action, focusing on its primary molecular targets, the resultant signaling cascades, and the experimental methodologies required for its characterization. The hydrate form is expected to exhibit the same pharmacological profile as the anhydrous compound in biological systems.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine moiety is a privileged structure in drug discovery, renowned for its presence in a wide array of centrally acting therapeutic agents.[8][9][10] Its six-membered heterocyclic ring, with two nitrogen atoms at opposite positions, provides a versatile scaffold for designing ligands that can interact with various neurotransmitter receptors.[9][10] Many piperazine derivatives exhibit significant pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of monoamine pathways.[8]

1-Benzhydrylpiperazine (BHP) is a foundational member of this class. It is a known human metabolite of the antihistamine drug cinnarizine and serves as a key intermediate in the synthesis of many other pharmaceuticals.[1][11] While its derivatives are well-characterized, the intrinsic mechanism of action of BHP is an area of growing interest, particularly concerning its potential interactions with dopamine and histamine receptors.[3][7]

Core Pharmacodynamics: Primary Molecular Targets and Signaling

The pharmacological action of 1-Benzhydrylpiperazine is predicated on its ability to bind to and modulate the function of specific neurotransmitter receptors. Based on its structural class and computational analyses, the primary targets are believed to be the histamine H1 and dopamine D2 receptors.

Many benzhydrylpiperazine derivatives are potent antihistamines, and this activity is attributed to antagonism at the histamine H1 receptor.[3][5]

-

Molecular Target: The Histamine H1 receptor is a rhodopsin-like GPCR expressed in various tissues, including smooth muscle, endothelial cells, and neurons in the CNS.[12][13]

-

Mechanism of Action: In its active state, the H1 receptor couples to the Gq/11 family of G-proteins.[12][14] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][15] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and neuronal excitation.[15][16]

-

Effect of BHP: As an antagonist, 1-Benzhydrylpiperazine is hypothesized to bind to the H1 receptor, stabilizing it in an inactive conformation. This prevents the binding of endogenous histamine and blocks the Gq/PLC/IP3 signaling pathway, thereby mitigating allergic and inflammatory responses and potentially causing sedation if the compound crosses the blood-brain barrier.[12]

The piperazine scaffold is common in antipsychotic drugs that target dopamine receptors.[8] In silico studies suggest that BHP has a strong binding affinity for dopamine receptors, particularly the D2 subtype.[7]

-

Molecular Target: The Dopamine D2 receptor is a GPCR that couples to the Gi/o family of G-proteins.[17][18] It exists as two main isoforms, a short (D2Sh) presynaptic autoreceptor that inhibits dopamine release and a long (D2Lh) postsynaptic receptor.[18]

-

Mechanism of Action: Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[19] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).[17] D2 receptors can also signal through β-arrestin pathways, which are independent of G-protein signaling.[17]

-

Effect of BHP: As a potential antagonist or partial agonist, BHP would bind to D2 receptors and interfere with dopamine's inhibitory effect on adenylyl cyclase.[20] Blockade of presynaptic D2 autoreceptors could lead to an increase in synaptic dopamine, contributing to stimulant-like effects, while blockade of postsynaptic receptors is the primary mechanism of action for many antipsychotic drugs.[18]

Experimental Validation: Protocols & Methodologies

To empirically determine the mechanism of action, a series of in vitro assays are essential. The foundational experiment is the radioligand binding assay, which quantifies the affinity of a compound for a specific receptor.[21][22]

This assay is considered the gold standard for measuring the affinity of a ligand for its target receptor due to its robustness and sensitivity.[21][23] It directly measures the interaction between a radiolabeled ligand and a receptor in a membrane preparation or on intact cells.[22][23]

Objective: To determine the equilibrium dissociation constant (Ki) of 1-Benzhydrylpiperazine for the human histamine H1 receptor and dopamine D2 receptor.

Principle: A competitive binding assay is performed where a fixed concentration of a high-affinity radioligand (e.g., [³H]-pyrilamine for H1R, [³H]-spiperone for D2R) is incubated with a receptor preparation in the presence of increasing concentrations of the unlabeled test compound (BHP).[24] BHP will compete with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at each concentration of BHP, an IC₅₀ (the concentration of BHP that inhibits 50% of specific radioligand binding) can be determined.[21] The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Receptor Preparation:

-

Culture cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human H1R or D2R gene).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).[25]

-

Centrifuge the homogenate to pellet the cell membranes containing the receptors.

-

Wash the pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA assay.[25]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add receptor membrane preparation, assay buffer, and the radioligand.

-

Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand (e.g., unlabeled pyrilamine for H1R) to saturate the receptors and measure binding to non-receptor components.

-

Test Compound Wells: Add receptor membrane preparation, radioligand, and varying concentrations of 1-Benzhydrylpiperazine (typically in a semi-log dilution series).[24]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[25] Gentle agitation is recommended.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[25]

-

The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter).[25]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of 1-Benzhydrylpiperazine.

-

Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[25]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Following binding assays, functional assays are crucial to determine whether BHP acts as an antagonist, agonist, or partial agonist.

-

For H1R (Gq-coupled): A calcium mobilization assay can be used. Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye. The ability of BHP to block histamine-induced increases in intracellular calcium would confirm its antagonist activity.

-

For D2R (Gi-coupled): A cAMP assay can be performed. Cells expressing D2R are stimulated with forskolin to increase cAMP levels. The ability of dopamine to inhibit this increase is measured. BHP's effect on the dopamine-mediated inhibition of cAMP production will reveal its functional nature (e.g., an antagonist would block dopamine's effect).

Conclusion and Future Directions

1-Benzhydrylpiperazine hydrate is more than a mere synthetic precursor; it is a pharmacologically active molecule with a likely mechanism of action involving the antagonism of histamine H1 and dopamine D2 receptors. This dual activity profile is consistent with the sedative and psychoactive effects observed in some of its derivatives and reported for BHP itself.[2][3]

Definitive characterization requires rigorous experimental validation. The protocols outlined in this guide, starting with radioligand binding assays to establish affinity and followed by functional assays to determine efficacy, provide a clear path for elucidating the precise pharmacological profile of this foundational compound. Further research could explore its affinity at a wider panel of CNS receptors (e.g., serotonin, adrenergic) and investigate its in vivo effects on behavior and neurochemistry to fully understand its therapeutic potential and risks.

References

-

Gómez-Molina, M., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]

-

Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. Retrieved from [Link]

-

Donthamsetti, P., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Retrieved from [Link]

- Raj, R., & Sharma, P. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research.

- Al-Ghorbani, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics.

-

Apaydın, A., & Uğur, Ç. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction. Retrieved from [Link]

-

Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Mitobe, Y., et al. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. National Institutes of Health. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Asif, M. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Hybrid-Intelligent and Fuzzy Systems.

- Bylund, D.B. (n.d.). Radioligand binding methods: practical guide and tips. SpringerLink.

-

Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

-

Limbird, L.E. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved from [Link]

-

González-Espinosa, C., et al. (2003). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. ResearchGate. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Thakran, A.K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Patel, R.V., et al. (2015). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Retrieved from [Link]

- EGYT Gyogyszervegyeszeti Gyar. (1984). Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.

-

Arslan, Z., et al. (2024). 1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzhydrylpiperazine. PubChem. Retrieved from [Link]

-

Benci, K., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from [Link]

-

Kumar, A., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-Benzhydryl-piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylmethylpiperazine. Retrieved from [Link]

- BenchChem. (2025). The Pharmacological Profile of Benzhydrylpiperazine Compounds: A Technical Guide.

-

Živković, A., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. Retrieved from [Link]

-

Colombo, M., et al. (2010). Discovery of benzhydrylpiperazine derivatives as CB1 receptor inverse agonists via privileged structure-based approach. PubMed. Retrieved from [Link]

Sources

- 1. 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]

- 5. ijpsr.com [ijpsr.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 13. Histamine receptor - Wikipedia [en.wikipedia.org]

- 14. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 19. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 20. tandfonline.com [tandfonline.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. giffordbioscience.com [giffordbioscience.com]

Spectroscopic data of 1-Benzhydrylpiperazine hydrate (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzhydrylpiperazine

Introduction: Elucidating the Structure of a Key Pharmaceutical Scaffold

1-Benzhydrylpiperazine (CAS 841-77-0) is a critical heterocyclic amine that serves as a foundational scaffold in the synthesis of numerous pharmacologically active agents, including antihistamines, antipsychotics, and calcium channel blockers.[1][2] Its molecular architecture, featuring a piperazine ring attached to a bulky benzhydryl group, imparts unique properties that are leveraged in drug design.[3] Accurate and unambiguous structural confirmation is paramount for quality control, regulatory submission, and further derivatization in drug development pipelines.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 1-Benzhydrylpiperazine: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices and the principles of spectral interpretation to provide a self-validating analytical narrative.

A Note on the Hydrate Form: The topic specifies 1-Benzhydrylpiperazine hydrate. However, the vast majority of publicly available, high-quality spectral data corresponds to the anhydrous form. This guide will present and interpret the data for anhydrous 1-Benzhydrylpiperazine and will explicitly address the expected spectral differences—primarily in IR and ¹H NMR—that would arise from the presence of water of hydration.

Molecular Structure and Spectroscopic Assignment

A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The following diagram illustrates the IUPAC numbering for the key atoms in 1-Benzhydrylpiperazine, which will be referenced throughout this guide.

Caption: Molecular structure of 1-Benzhydrylpiperazine with atom numbering.

Typical Spectroscopic Workflow

The comprehensive characterization of a pharmaceutical intermediate like 1-Benzhydrylpiperazine follows a logical workflow, where each technique provides complementary information.

Sources

Discovery and history of 1-Benzhydrylpiperazine

An In-depth Guide to the Discovery, History, and Application of 1-Benzhydrylpiperazine

Abstract

The 1-benzhydrylpiperazine moiety represents a cornerstone of modern medicinal chemistry, a "privileged scaffold" whose discovery in the mid-20th century catalyzed the development of numerous therapeutic agents. This technical guide provides a comprehensive exploration of its origins, tracing its journey from the fertile scientific landscape of post-war antihistamine research to its current status as a versatile platform for drug discovery. We will dissect the seminal synthetic pathways, analyze the critical structure-activity relationships that defined its pharmacological evolution, and survey its contemporary applications beyond its initial antihistaminic role. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the enduring legacy and future potential of this remarkable chemical entity.

Introduction: The Genesis of a Privileged Scaffold

The story of 1-benzhydrylpiperazine is inextricably linked to the dawn of antihistamine research. Following the identification of histamine in 1910 and the subsequent discovery of the first clinically effective antihistamine, phenbenzamine (Antergan), by researchers at the Pasteur Institute in 1942, a wave of innovation swept through the pharmaceutical industry.[1][2] This era, spanning the 1940s and 1950s, was characterized by intense efforts to develop compounds that could counteract the powerful effects of histamine in allergic and inflammatory responses.[1] Early classes of antihistamines, such as ethanolamines (e.g., diphenhydramine) and ethylenediamines, emerged from this fervent research.[1][2] It was within this context that the piperazine ring, a simple six-membered heterocycle, was identified as a promising and highly versatile scaffold, setting the stage for the discovery of the benzhydrylpiperazine series.[1][3]

Chapter 1: Discovery and Early Development of the Benzhydrylpiperazine Core

In the late 1940s and early 1950s, medicinal chemists identified the 1-benzhydrylpiperazine scaffold as a potent pharmacophore for H1 receptor antagonism.[2] Researchers at pharmaceutical companies, most notably the American division of Burroughs Wellcome (now part of GlaxoSmithKline), began to systematically explore the structure-activity relationships (SAR) of this chemical family.[1][2]

This foundational work led to the development of several first-generation H1 antihistamines that would become mainstays of clinical practice. These compounds are all characterized by the core structure of a diphenylmethyl (benzhydryl) group attached to a nitrogen atom of the piperazine ring.[1] Key early derivatives include:

-

Cyclizine: A potent antihistamine also used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.

-

Meclizine: Another prominent member of this class, widely used for motion sickness and vertigo.

-

Hydroxyzine: Possessing strong antihistaminic and anxiolytic properties.

These early discoveries firmly established the benzhydrylpiperazine framework as a critical component in the pharmacologist's toolkit and laid the groundwork for decades of further innovation.[3]

Chapter 2: Synthesis and Characterization

The synthesis of the 1-benzhydrylpiperazine core is a classic example of nucleophilic substitution. The most common and straightforward approach involves the reaction of a benzhydryl halide with an excess of piperazine. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of 1-benzhydrylpiperazine from benzhydryl chloride and piperazine.[4][5]

Objective: To synthesize 1-benzhydrylpiperazine.

Materials and Reagents:

| Reagent | Formula | Mol. Wt. ( g/mol ) | Role |

| Benzhydryl Chloride | C₁₃H₁₁Cl | 202.68 | Electrophile |

| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | Nucleophile / Base |

| Toluene | C₇H₈ | 92.14 | Solvent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base (Optional) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2.5 to 3 equivalents) in a suitable solvent such as toluene.[5]

-

Addition of Electrophile: To the stirring solution, add benzhydryl chloride (1 equivalent). An inorganic base like potassium carbonate (2.5 equivalents) can also be added to act as the acid scavenger.[5]

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours.[5]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (benzhydryl chloride) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add dichloromethane (DCM) to disperse the mixture and filter to remove any insoluble salts (e.g., piperazine hydrochloride, potassium chloride).[5]

-

Collect the filtrate and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography to yield pure 1-benzhydrylpiperazine as a white to light yellow crystalline powder.[5]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-benzhydrylpiperazine.

Characterization

The synthesized product is typically characterized using a suite of spectroscopic methods to confirm its structure and purity:

-

¹H NMR (Nuclear Magnetic Resonance): Confirms the presence of aromatic protons from the benzhydryl group and aliphatic protons from the piperazine ring, with characteristic chemical shifts and integration values.[4]

-

FTIR (Fourier-Transform Infrared Spectroscopy): Shows characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.[4]

-

Mass Spectrometry: Determines the molecular weight of the compound, confirming the successful synthesis. The monoisotopic mass of 1-benzhydrylpiperazine is 252.1626 g/mol .[6]

Chapter 3: Pharmacological Evolution: From Sedation to Selectivity

The antihistaminic activity of the benzhydrylpiperazine class is rooted in its specific three-dimensional structure, which allows it to bind effectively to the H1 histamine receptor.

The H1 Antagonist Pharmacophore

The general pharmacophore for a first-generation H1 antagonist includes two aromatic groups linked to a flexible ethylamine chain that terminates in a basic tertiary amine. In benzhydrylpiperazine derivatives:

-

The diphenylmethyl (benzhydryl) group provides the two essential aromatic rings for high-affinity H1 receptor binding.[1]

-

The piperazine ring serves as the protonated basic amine function crucial for receptor interaction and provides a degree of conformational rigidity.[1]

Caption: Pharmacophore model for H1 receptor antagonists.

Structure-Activity Relationship (SAR) and the Sedation Problem

While highly effective, the first-generation benzhydrylpiperazine antihistamines share a significant drawback: sedation.[7] Their lipophilic nature, conferred by the benzhydryl group, allows them to readily cross the blood-brain barrier (BBB).[1] Once in the central nervous system (CNS), they interact with H1 receptors, leading to drowsiness, fatigue, and impaired concentration.[7]

This limitation spurred the next great leap in antihistamine development. The goal was to create a molecule that retained high-affinity binding to peripheral H1 receptors but had significantly reduced ability to penetrate the CNS.

The Second-Generation Breakthrough: Cetirizine

The evolution from the first to the second generation is perfectly exemplified by the development of cetirizine from hydroxyzine. Hydroxyzine is a classic first-generation benzhydrylpiperazine derivative. By metabolizing the terminal alcohol group on the side chain of hydroxyzine to a more polar carboxylic acid, researchers created cetirizine.[1] This simple chemical modification drastically increased the molecule's polarity and reduced its lipophilicity, thereby preventing it from effectively crossing the blood-brain barrier.[1] The result was a highly effective, non-sedating second-generation antihistamine.[7]

Table: Comparison of First and Second-Generation Benzhydrylpiperazine Derivatives

| Compound | Generation | Key Structural Feature | Lipophilicity | BBB Penetration | Sedative Effect |

| Hydroxyzine | First | Terminal ethanol group | High | High | High |

| Cetirizine | Second | Terminal carboxylic acid | Low | Low | Low / None |

| Cyclizine | First | N-methyl group | High | High | High |

Chapter 4: Beyond Antihistamines: Modern Applications

The versatility of the 1-benzhydrylpiperazine scaffold has made it a valuable starting point for developing drugs targeting a wide range of diseases beyond allergies.[8] Its rigid structure and synthetic tractability allow it to be adapted as a "surface recognition group" or "CAP group" in pharmacophore models for various enzymes and receptors.[9]

-

HDAC Inhibitors: Derivatives of 1-benzhydrylpiperazine have been designed as potent histone deacetylase (HDAC) inhibitors.[9] By acting as the surface recognition group, the scaffold helps position the rest of the molecule within the active site of the HDAC enzyme, showing promise in anti-cancer therapies.[9]

-

Dual COX-2/5-LOX Inhibitors: Molecular hybrids connecting benzhydrylpiperazine with other pharmacologically active moieties have been synthesized to create dual inhibitors of COX-2 and 5-LOX enzymes, offering a potential new class of anti-inflammatory agents with reduced gastrointestinal side effects.[3]

-

Neurological Disorders: The structural similarity of the core to known psychoactive compounds has led to the exploration of its derivatives for potential antidepressant and antipsychotic effects.[10]

-

Other Applications: Research has also explored derivatives for use as human carbonic anhydrase inhibitors, antimicrobials, and ACE inhibitors.[10][11] Furthermore, 1-benzhydrylpiperazine itself is a known human metabolite of the drug cinnarizine, a calcium channel blocker.[6][12]

Conclusion

From its discovery as a key to unlocking potent antihistamines to its current role as a versatile scaffold in modern drug discovery, the 1-benzhydrylpiperazine core has had a profound and lasting impact on medicinal chemistry. Its history is a testament to the power of systematic chemical modification and the evolving understanding of pharmacology. The journey from the sedating effects of cyclizine to the targeted selectivity of cetirizine encapsulates the progress of rational drug design. As researchers continue to explore its potential, the 1-benzhydrylpiperazine framework is poised to remain a relevant and valuable tool in the development of novel therapeutics for years to come.

References

-

Ruzic, D., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals. Available at: [Link]

-

Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

PharmaCompass. (n.d.). 1-Benzhydryl-piperazine. PharmaCompass.com. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzhydrylpiperazine. PubChem Compound Database. Available at: [Link]

-

Ahmad, I., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. Available at: [Link]

-

Santhoshi, R., et al. (2018). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. ResearchGate. Available at: [Link]

-

Church, M. K., & Church, D. S. (2013). Pharmacology of Antihistamines. Indian Journal of Dermatology. Available at: [Link]

-

Patil, S. A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]

- 6. 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 1-Benzhydrylpiperazin-2-one [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 1-Benzhydrylpiperazine Hydrate

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-benzhydrylpiperazine hydrate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and ensuring the quality of final drug products. This document delineates the core physicochemical properties influencing solubility, presents detailed protocols for solubility determination, and discusses the impact of environmental factors such as pH and temperature. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible manufacturing processes.

Introduction

1-Benzhydrylpiperazine is a critical building block in the synthesis of several antihistaminic and psychoactive drugs, including Cinnarizine and Cyclizine.[1][2] It is typically handled and stored as a hydrate, a crystalline solid containing water molecules within its lattice. The solubility of this hydrate form dictates its behavior in various stages of drug manufacturing, from reaction kinetics in solution to crystallization and final formulation. Poorly understood solubility can lead to issues in process development, such as inconsistent yields, impurity profiles, and difficulties in achieving desired particle size distributions.

This guide offers a first-principles approach to understanding and characterizing the solubility of this compound. We will explore its fundamental physicochemical characteristics, provide validated experimental workflows for accurate solubility measurement, and interpret the resulting data in the context of pharmaceutical process development.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. For 1-benzhydrylpiperazine, the key parameters are its basicity (pKa), lipophilicity (LogP), and solid-state form (polymorphism).

Ionization Constant (pKa)

1-Benzhydrylpiperazine is a dibasic compound due to the two nitrogen atoms in the piperazine ring. The pKa values determine the extent of ionization at a given pH, which profoundly impacts aqueous solubility.

-

-

The higher pKa (pKa2, ~8-9) corresponds to the protonation of the unsubstituted nitrogen, making the molecule a monocation.

-

The lower pKa (pKa1, ~2) corresponds to the protonation of the nitrogen bearing the benzhydryl group, forming a dication at very low pH.

-

The solubility of a basic compound like this is expected to be lowest at high pH (above pKa2) where it exists as the neutral, un-ionized free base, and to increase significantly as the pH drops below pKa2, where the highly soluble cationic form dominates.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It influences solubility in both aqueous and organic media.

-

Predicted LogP: The predicted XLogP3 value for 1-benzhydrylpiperazine is 2.8, indicating a moderate degree of lipophilicity.[5] Another source reports a LogP of 0.6 at 20°C.[1][4] This lipophilicity, contributed by the two phenyl rings of the benzhydryl group, is balanced by the polar piperazine ring. This balance suggests moderate solubility in nonpolar solvents and limited but significant solubility in aqueous media, especially when ionized.

Solid-State Properties: Hydrates and Polymorphism

The solid form of an API or intermediate can have a dramatic effect on its solubility.[6]

-

Hydrate Form: This guide focuses on the hydrate. Hydrates are crystalline solids that incorporate water into their lattice. Generally, a hydrate form is thermodynamically more stable and thus less soluble in aqueous media than its corresponding anhydrous form.[7][8] It is critical to confirm the solid form before and after solubility experiments, as a metastable anhydrous form could convert to the more stable, less soluble hydrate during the experiment, leading to erroneous results.[9][10]

-

Polymorphism: This phenomenon, where a compound exists in multiple crystal forms, can significantly alter solubility.[6][7] Different polymorphs can have different melting points, stabilities, and dissolution rates.[7][9] The thermodynamically stable polymorph will always have the lowest solubility.[7][9] Regulatory bodies like the FDA require thorough screening for polymorphs for any new drug substance.[8][10]

Solubility Profile

Aqueous Solubility

The solubility in aqueous media is a critical parameter, particularly for purification and potential formulation steps.

-

pH-Independent (Intrinsic) Solubility: The intrinsic solubility (S₀) is the solubility of the un-ionized free base. For 1-benzhydrylpiperazine, this is best measured at a pH at least 2 units above its higher pKa (i.e., pH > 11).

-

pH-Dependent Solubility: As a weak base, its solubility increases dramatically at pH values below its pKa. The relationship between pH, pKa, and solubility (S) for a monobasic compound is described by the Henderson-Hasselbalch equation, which can be extended for dibasic compounds. For pH values below pKa2, the total solubility is the sum of the intrinsic solubility and the concentration of the protonated, more soluble species.

-

Experimental data indicates an aqueous solubility of 0.45 g/L (or 450 µg/mL) at 20°C.[1][4][11] Another source from the PubChem database reports a solubility of 25 µg/mL at pH 7.4, which is consistent with the behavior of a weak base being less soluble at neutral pH compared to acidic conditions.[12]

-

Solubility in Organic Solvents

Solubility in organic solvents is crucial for synthesis, extraction, and crystallization processes.

-

Published Data: Available data indicates that 1-benzhydrylpiperazine is slightly soluble in Methanol .[1][4] A related compound, 1-(4-Chlorobenzhydryl)piperazine, is soluble in Ethanol (~25 mg/mL) , DMSO (~30 mg/mL) , and Dimethylformamide (DMF) (~30 mg/mL) , suggesting that this compound will exhibit similar behavior in polar organic solvents.[13] It is also reported to be moderately soluble in chloroform.[14]

Table 1: Summary of Physicochemical & Solubility Data

| Parameter | Value | Source / Comment |

| Molecular Formula | C₁₇H₂₀N₂ | [1] |

| Molecular Weight | 252.35 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 90-93 °C | [1][11] |

| Predicted pKa | ~9.05 (for pKa2) | [1][4] |

| XLogP3 | 2.8 | [5] |

| Aqueous Solubility | 0.45 g/L (20 °C) | [1][4][11] |

| Aqueous Solubility | 25 µg/mL (pH 7.4) | [12] |

| Organic Solvents | Slightly soluble in Methanol; Soluble in DMSO, DMF, Ethanol | [1][4][13] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data relies on robust experimental design. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[15][16]

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method measures the equilibrium concentration of a compound in a specific medium in the presence of excess solid.

Objective: To determine the thermodynamic equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

-

This compound (verify identity and solid form via XRPD/DSC).

-

Calibrated pH meter and analytical balance.

-

HPLC with a validated quantitative method (e.g., UV detection).

-

Thermostatically controlled shaker/incubator (e.g., 25°C or 37°C).

-

Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 11.0).

-

Syringe filters (e.g., 0.22 µm PVDF, pre-screened for non-binding).

-

Glass vials with screw caps.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is critical to ensure saturation.[15]

-

Solvent Addition: Add a known volume of each aqueous buffer to the respective vials.

-

Equilibration: Place the sealed vials in a shaker set to a constant temperature (e.g., 25°C). Agitate for a predetermined time (e.g., 24-48 hours). The goal is to ensure the system reaches equilibrium.[17][18]

-

Causality Check: A preliminary time-point study (e.g., sampling at 4, 8, 24, and 48 hours) should be performed to confirm that equilibrium is reached when concentration values plateau.[17]

-

-

Phase Separation: Allow the vials to stand at temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample using a pre-screened syringe filter to remove all undissolved solids.

-

Self-Validation: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze using a validated HPLC method against a standard curve of known concentrations.

-

Solid-State Analysis: After the experiment, recover the remaining solid from the vials and re-analyze using XRPD or DSC to confirm that no phase transition or polymorph conversion has occurred during the experiment.[8] This step is crucial for data integrity.

Impact of Variables & Practical Considerations

Temperature

Solubility is temperature-dependent. For most solids, solubility increases with temperature. This relationship should be characterized, especially if crystallization processes are performed over a range of temperatures. Determining solubility at multiple temperatures (e.g., 5°C, 25°C, 40°C) allows for the calculation of thermodynamic parameters like the enthalpy of solution.

Co-solvents and Organic Solvents

In chemical synthesis, mixed solvent systems are common. The solubility of this compound should be determined in relevant solvent mixtures (e.g., methanol/water, ethanol/water) as its solubility can vary non-linearly with co-solvent concentration.

Analytical Method Validation

The accuracy of any solubility measurement is contingent upon the analytical method used for quantification.[19] A specific, linear, accurate, and precise HPLC method is essential. Key validation parameters include:

-

Specificity: Ensure no interference from buffer components or impurities.

-

Linearity: Demonstrate a linear relationship between detector response and concentration over the expected range.

-

Accuracy & Precision: Confirm the method provides correct and reproducible results.

Application in Drug Development

-

Process Chemistry: Solubility data in various organic solvents and aqueous media at different temperatures is vital for designing and optimizing crystallization-based purification steps. It informs solvent selection, anti-solvent addition strategies, and yield calculations.

-

Preformulation: For APIs derived from this intermediate, the pH-solubility profile is a cornerstone of preformulation.[20][21] It helps classify the drug according to the Biopharmaceutics Classification System (BCS), which guides formulation strategy and can determine the need for certain clinical studies.[22][23]

-

Formulation Development: Understanding how solubility changes with pH is critical for developing oral dosage forms. A drug with low solubility at intestinal pH (like a weak base) may require formulation strategies such as salt formation or the use of solubility enhancers to ensure adequate bioavailability.[24]

Conclusion

The solubility of this compound is a multi-faceted characteristic governed by its dibasic nature, moderate lipophilicity, and solid-state form. Its aqueous solubility is highly pH-dependent, increasing significantly in acidic conditions due to the formation of soluble cationic species. A systematic approach to characterization, centered around the robust shake-flask method and validated by post-experimental solid-state analysis, is essential for generating reliable data. This data is not merely an academic exercise; it is a critical input parameter that directly informs the development of efficient, scalable, and reproducible manufacturing processes for numerous important pharmaceuticals.

References

- Polymorphism in Drugs: Why Crystal Forms M

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.

- pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. PubMed.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- 1-BENZHYDRYLPIPERAZINE CAS#: 841-77-0. ChemicalBook.

- Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- Shake-Flask Solubility Assay. Enamine.

- Thermodynamic solubility. PCBIS.

- Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium.

- Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvast

- Benzhydrylpiperazine 841-77-0 wiki. Guidechem.

- 1-Benzhydryl-piperazine | Drug Inform

- PRODUCT INFORM

- 1-BENZHYDRYLPIPERAZINE | 841-77-0. ChemicalBook.

- Benzhydrylpiperazine | C17H20N2 | CID 70048. PubChem - NIH.

- Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. International Journal of Pharmaceutical and Experimental Research.

- Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- Chemical Properties of Benzhydryl piperazine (CAS 841-77-0). Cheméo.

- pH and solubility profile. Slideshare.

- 1-Benzhydrylpiperazine, 97% 100 g. Thermo Fisher Scientific.

- N-Benzhydrylpiperazine | CAS#:841-77-0. Chemsrc.

- Benzhydrylpiperazine CAS#: 841-77-0.

- pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Semantic Scholar.

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

- Analytical Methods. Royal Society of Chemistry.

- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.

- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. U.S.

- Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies.

- A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical Products.

- FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP.

- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S.

Sources

- 1. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]

- 2. ijpsr.com [ijpsr.com]

- 3. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-BENZHYDRYLPIPERAZINE CAS#: 841-77-0 [m.chemicalbook.com]

- 5. 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. jocpr.com [jocpr.com]

- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. chemwhat.com [chemwhat.com]

- 12. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. guidechem.com [guidechem.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 22. fda.gov [fda.gov]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. ijper.org [ijper.org]

An In-depth Technical Guide to the Chemical Stability and Degradation of 1-Benzhydrylpiperazine Hydrate

Introduction

1-Benzhydrylpiperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines like Cinnarizine, possesses a unique chemical architecture comprising a diphenylmethyl (benzhydryl) group attached to a piperazine ring.[1][2] The stability of this molecule, particularly in its hydrate form, is a critical parameter that influences the quality, safety, and shelf-life of any drug substance or product derived from it. This technical guide provides a comprehensive examination of the chemical stability of 1-Benzhydrylpiperazine hydrate, detailing its susceptibility to degradation under various stress conditions and outlining robust analytical methodologies for its assessment. The insights and protocols herein are grounded in established principles of pharmaceutical stability testing, as outlined by the International Council on Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Properties of 1-Benzhydrylpiperazine

A thorough understanding of the intrinsic physicochemical properties of 1-Benzhydrylpiperazine is fundamental to designing and interpreting stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₂ | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 90-93 °C | [2] |

| Water Solubility | 0.45 g/L (at 20 °C) | [6][7] |

| Predicted pKa | 9.05 ± 0.10 | [2][6] |

| LogP (Octanol/Water) | 2.681 (Crippen Method) | [8] |

The presence of two basic nitrogen atoms in the piperazine ring dictates the pKa of the molecule. For similar benzhydrylpiperazine antihistamines, two distinct pKa values have been determined, corresponding to the two nitrogen atoms.[9] The predicted pKa of approximately 9.05 for 1-Benzhydrylpiperazine suggests that it will be protonated in acidic to neutral conditions, which can influence its solubility and reactivity. Its limited water solubility is also a key consideration for formulation and dissolution studies.[1][6][7]

Forced Degradation Studies: A Mechanistic Approach

Forced degradation, or stress testing, is a cornerstone of drug development, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[4][10] The objective is to induce degradation at a level of 5-20% to ensure that the degradation products can be reliably detected and characterized without completely destroying the molecule.[3][11]

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for the forced degradation study of this compound.

Caption: Workflow for forced degradation of this compound.

Degradation Pathways and Mechanisms

Based on the chemical structure of 1-Benzhydrylpiperazine, several degradation pathways can be anticipated under different stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The piperazine ring itself is generally stable to hydrolysis. However, the C-N bond connecting the benzhydryl group to the piperazine ring could be susceptible to cleavage under harsh acidic or basic conditions, although this is less common. N-substituted piperazines are generally stable to hydrolysis under mild conditions.[12][13] The primary concern under these conditions would be the potential for acid-base catalyzed reactions if other susceptible functional groups were present. For 1-Benzhydrylpiperazine, significant degradation under typical hydrolytic stress conditions (e.g., 0.1 M HCl or 0.1 M NaOH at elevated temperatures) is not strongly anticipated.

Oxidative Degradation

The piperazine moiety is known to be susceptible to oxidation.[14][15][16] The tertiary amine and the secondary amine within the ring can be oxidized. Potential oxidative degradation products include:

-

N-oxides: Oxidation at either the N1 or N4 position of the piperazine ring to form the corresponding N-oxides.

-

Ring Opening: Oxidative cleavage of the piperazine ring can lead to the formation of various smaller amine and aldehyde fragments, such as ethylenediamine.[14][16]

-

Benzhydrol and Benzophenone: The benzhydryl group can be oxidized at the benzylic carbon, potentially leading to the formation of benzhydrol and subsequently benzophenone.

The following diagram illustrates the proposed oxidative degradation pathways.

Caption: Proposed oxidative degradation pathways.

Thermal Degradation

Thermal degradation of piperazine and its derivatives often involves complex reactions, including ring opening and intermolecular reactions.[16] For 1-Benzhydrylpiperazine, thermal stress, especially at temperatures above its melting point, could lead to:

-

Cleavage of the C-N bond: Homolytic cleavage of the bond between the benzhydryl carbon and the piperazine nitrogen, leading to the formation of a benzhydryl radical and a piperazine radical. The benzhydryl radical could then dimerize to form 1,1,2,2-tetraphenylethane.

-

Decomposition of the Piperazine Ring: At higher temperatures, the piperazine ring itself can degrade, forming various smaller amine fragments.[16]

Photodegradation

The benzhydryl moiety, with its two phenyl rings, is a strong chromophore, making the molecule susceptible to photodegradation.[17] Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to:

-

Photo-oxidation: Similar to chemical oxidation, exposure to light in the presence of oxygen can generate reactive oxygen species that lead to the formation of N-oxides and benzophenone.

-

Photocleavage: The C-N bond may be cleaved upon photo-excitation, leading to radical species as seen in thermal degradation. Benzhydryl compounds are known to undergo photochemical reactions.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products.[18][19]

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable technique for this purpose.[19][20]

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution) | The acidic buffer suppresses the ionization of the basic nitrogens, leading to better peak shape. A gradient is necessary to elute both the parent compound and potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | 220 nm | The phenyl rings of the benzhydryl group provide strong UV absorbance at lower wavelengths. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Characterization of Degradation Products

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[21][22][23] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of unknown impurities can be determined or proposed.[24][25]

Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies on this compound.

Protocol 1: Acid and Base Hydrolysis

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

-

-

Control: A control sample of the drug in the methanol/water mixture should be kept at the same temperature.

Protocol 2: Oxidative Degradation

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Control: A control sample of the drug in methanol should be kept under the same conditions.

Protocol 3: Thermal Degradation

-

Solid State:

-

Place a thin layer of this compound powder in a petri dish.

-

Expose it to a temperature of 80°C in a calibrated oven for 7 days.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Solution State:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Keep the solution at 80°C for 7 days.

-

At specified time points, withdraw an aliquot and analyze by HPLC.

-

Protocol 4: Photodegradation

-

Procedure:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[4][26]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Conclusion

The chemical stability of this compound is a multifaceted issue governed by its inherent molecular structure. The benzhydryl and piperazine moieties present distinct vulnerabilities to oxidative and photolytic stress, while the molecule is expected to be relatively stable under mild hydrolytic and thermal conditions. A systematic approach to forced degradation, guided by ICH principles, is paramount for identifying potential degradation products and establishing robust, stability-indicating analytical methods. The protocols and mechanistic insights provided in this guide serve as a comprehensive framework for researchers and drug development professionals to ensure the quality, safety, and efficacy of pharmaceuticals derived from this important chemical intermediate.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Al-Absi, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

-

Sharma, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(12), 159-169. [Link]

-

Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Adu, J. (2013). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina. [Link]

-

Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

-

Warkentin, J., & Singleton, D. M. (1967). Thermal Decomposition of Benzhydryl Oxalates. Canadian Journal of Chemistry, 45(24), 3035-3043. [Link]

-

Jadhav, S. B., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. [Link]

-

Liu, D. Q., et al. (2002). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 121-131. [Link]

-

Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Pharma Dekho. (2023). Sop for force degradation study. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Sexton, A. J. (2012). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

-

Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Warkentin, J., & Singleton, D. M. (1967). Mechanism of thermal decomposition of dibenzhydryl oxalates. Canadian Journal of Chemistry, 45(24), 3035-3043. [Link]

-